(2,4-Difluorobenzyl)hydrazine hydrochloride
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Overview
Description
(2,4-Difluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of (2,4-Difluorobenzyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2,4-difluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(2,4-Difluorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Difluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds. Its fluorinated structure can improve the bioavailability and metabolic stability of drug candidates.
Mechanism of Action
The mechanism of action of (2,4-Difluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
(2,4-Difluorobenzyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
(2,4-Difluorophenyl)hydrazine hydrochloride: This compound has a similar structure but lacks the benzyl group, which can affect its reactivity and applications.
(2,4-Difluorobenzyl)amine hydrochloride: This compound has an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.
(2,4-Difluorobenzyl)hydrazine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of fluorine atoms and hydrazine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4-difluorophenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUGLGWIQTLON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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